N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chloro-2-nitrophenyl group and a methyl group. The presence of these functional groups imparts specific chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of N-(3-Amino-2-chlorophenyl)-4-methylbenzene-1-sulfonamide.
Oxidation: Formation of N-(3-Chloro-2-nitrophenyl)-4-carboxybenzene-1-sulfonamide.
Scientific Research Applications
N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The nitro and chloro groups contribute to the compound’s reactivity and ability to form covalent bonds with biological molecules, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolnitrin: A phenylpyrrole derivative with antifungal properties.
Fenpiclonil: A synthetic fungicide related to pyrrolnitrin.
Fludioxonil: Another synthetic fungicide with a similar structure to pyrrolnitrin.
Uniqueness
N-(3-Chloro-2-nitrophenyl)-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Unlike pyrrolnitrin and its synthetic analogs, this compound features a sulfonamide group, which can interact with different biological targets and pathways, potentially leading to unique applications in medicine and industry.
Properties
CAS No. |
60498-60-4 |
---|---|
Molecular Formula |
C13H11ClN2O4S |
Molecular Weight |
326.76 g/mol |
IUPAC Name |
N-(3-chloro-2-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O4S/c1-9-5-7-10(8-6-9)21(19,20)15-12-4-2-3-11(14)13(12)16(17)18/h2-8,15H,1H3 |
InChI Key |
ZBYGVYJPLQCMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.